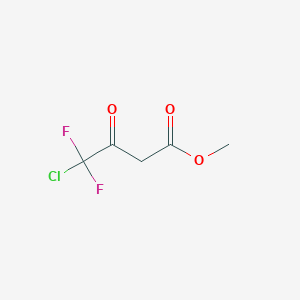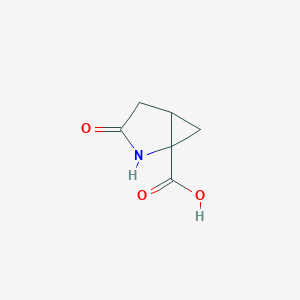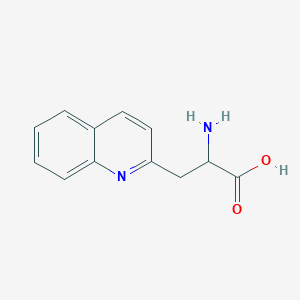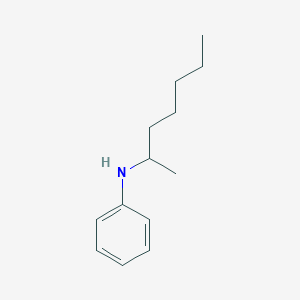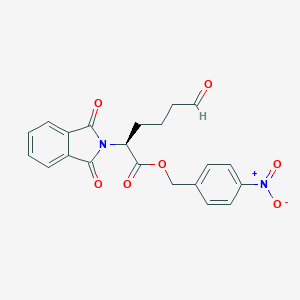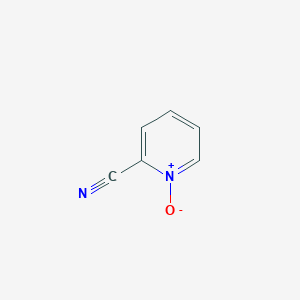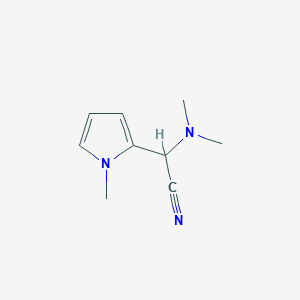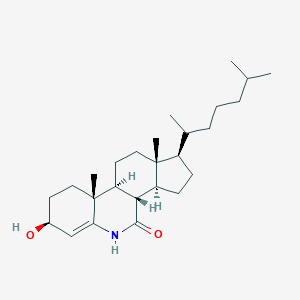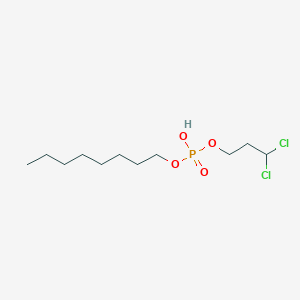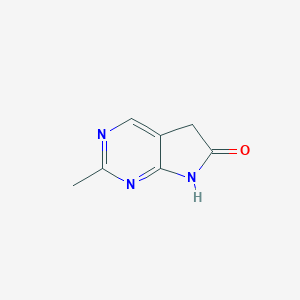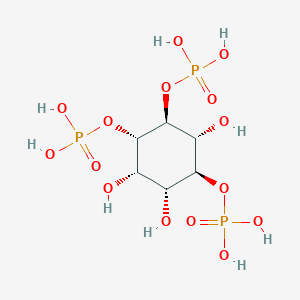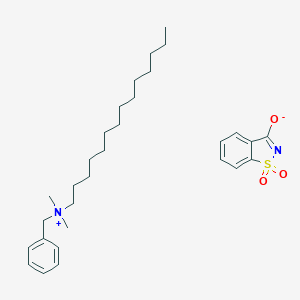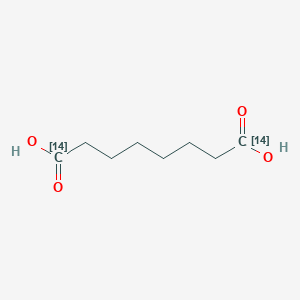
Octanedioic acid-carboxy-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanedioic acid, also known as Suberic acid, is a dicarboxylic acid with the formula C8H14O4 . It is a colorless crystalline solid used in drug syntheses and plastics manufacture . The name is derived from the Latin word ‘suber’ which means cork .
Molecular Structure Analysis
The molecular structure of Octanedioic acid consists of a chain of 8 carbon atoms with carboxyl groups at both ends . The molecular formula is C8H14O4 .Chemical Reactions Analysis
While specific chemical reactions involving Octanedioic acid-carboxy-14C are not detailed in the sources I have access to, a study has been conducted analyzing dicarboxylic acids, including octanedioic acid, using time-of-flight secondary ions mass spectrometry .Physical And Chemical Properties Analysis
Octanedioic acid has a molar mass of 174.196 g/mol and a density of 1.272 g/cm3 . It has a melting point of 141-144°C and a boiling point of 230°C . It is soluble in water, with a solubility of 2.46 g/L .Safety And Hazards
Octanedioic acid is known to cause serious eye irritation . Safety measures include washing skin thoroughly after handling and wearing eye/face protection . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
(1,8-14C2)octanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-SHGRYJKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[14C](=O)O)CC[14C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanedioic acid-carboxy-14C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

